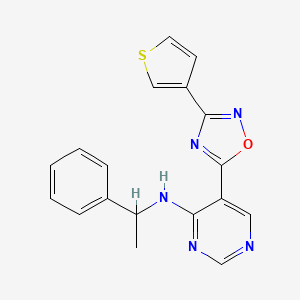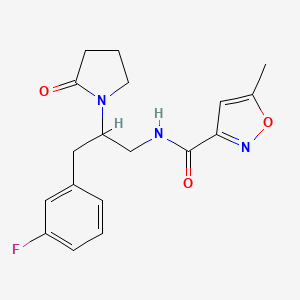
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H20FN3O3 and its molecular weight is 345.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibitors
Compounds structurally related to "N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-5-methylisoxazole-3-carboxamide" have been investigated as selective and orally efficacious inhibitors of the Met kinase superfamily. Such inhibitors, by targeting specific kinases involved in cellular signaling, have implications in cancer treatment by inhibiting tumor growth and metastasis. An example is a substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, demonstrating significant tumor stasis in preclinical models (Schroeder et al., 2009).
Synthetic Cannabinoid Differentiation
Research chemicals, including synthetic cannabinoids, have been the focus of numerous studies. The structural characterization and differentiation of such compounds are crucial for legal and health-related reasons. For instance, the identification and analytical characterization of "N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide" underscore the importance of accurate identification in the context of public health and forensic analysis (McLaughlin et al., 2016).
Immunosuppressive Agents
Isoxazol derivatives, such as leflunomide and its metabolites, have been studied for their immunosuppressive properties, specifically their ability to inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis. This inhibition is relevant for conditions requiring immunosuppression, such as after organ transplantation or in autoimmune diseases (Knecht & Löffler, 1998).
Electrochromic Materials
The development of electrochromic materials involves compounds that exhibit a change in color upon electrical stimulation. Polymers with pendent groups, such as carbazole, derived from similar synthetic processes, have been investigated for their electrochromic properties. These materials have applications in smart windows, displays, and low-energy consumption devices (Hsiao et al., 2013).
Eigenschaften
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12-8-16(21-25-12)18(24)20-11-15(22-7-3-6-17(22)23)10-13-4-2-5-14(19)9-13/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEKXBKIXPSPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
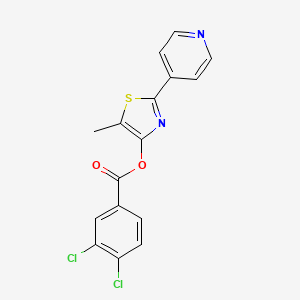
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2847943.png)
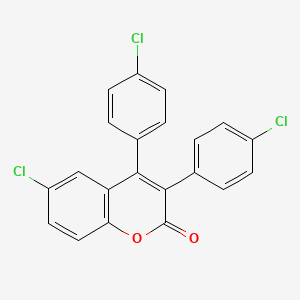
![2-chloro-N-[2-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2847946.png)
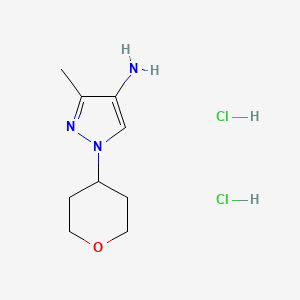
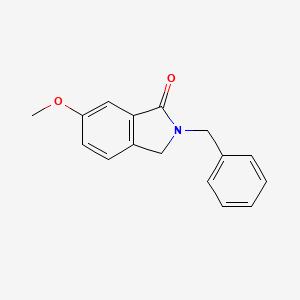
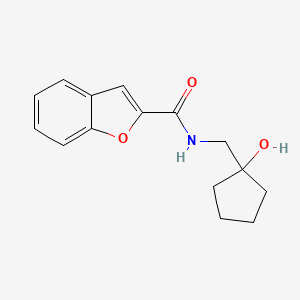
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2847951.png)
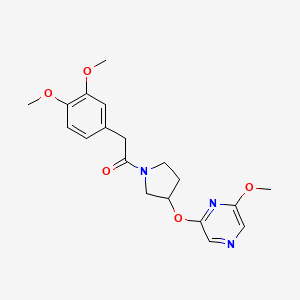

![2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2847956.png)
![methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2847957.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2847958.png)
